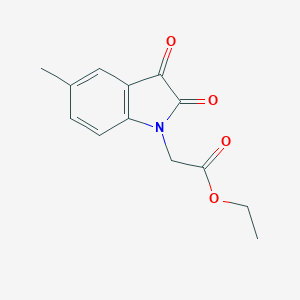![molecular formula C16H15NO3 B353040 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 868213-20-1](/img/structure/B353040.png)
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MBX-2982, is a novel small molecule compound that has shown potential for the treatment of type 2 diabetes mellitus (T2DM). It is a selective G-protein-coupled receptor 119 (GPR119) agonist that stimulates the release of insulin from pancreatic β-cells and promotes glucose-dependent insulin secretion.
Mécanisme D'action
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a selective agonist of GPR119, a G-protein-coupled receptor that is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion from pancreatic β-cells in a glucose-dependent manner. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one also activates GPR119 in intestinal L-cells, which increases the release of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and improved glucose homeostasis.
Effets Biochimiques Et Physiologiques
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have several biochemical and physiological effects that make it a promising candidate for the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to increase GLP-1 and GIP secretion in humans, which may contribute to its glucose-lowering effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it is a selective GPR119 agonist, which reduces the risk of off-target effects. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it has a short half-life in humans, which may limit its therapeutic efficacy. Additionally, the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM have not yet been established.
Orientations Futures
Future research on 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should focus on optimizing its pharmacokinetic properties to improve its therapeutic efficacy. This could include the development of prodrug formulations or the use of sustained-release formulations to prolong its half-life. Additionally, further studies are needed to determine the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM. Future research should also investigate the potential of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, the mechanism of action of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should be further elucidated to better understand its glucose-lowering effects and potential off-target effects.
Méthodes De Synthèse
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one was first synthesized and characterized by researchers at Metabasis Therapeutics Inc. The synthesis method involves the condensation of 3-methylphenol and 2-bromoethyl ethyl ether to form 2-(3-methylphenoxy)ethyl bromide. This intermediate is then reacted with 2-aminophenol in the presence of potassium carbonate to yield 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Applications De Recherche Scientifique
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied in preclinical and clinical trials for its potential use in the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM.
Propriétés
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKDOBLNUVMKQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)






![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)